molecular formula C5H8ClFO2S B12309634 rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

Cat. No.: B12309634
M. Wt: 186.63 g/mol
InChI Key: WBGBCHPDBCOZGQ-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans is a chemical compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans typically involves the reaction of (1R,2R)-2-(fluoromethyl)cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring.

    Reduction: Reduction reactions can occur, especially targeting the sulfonyl chloride group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, trans: This compound has two fluorine atoms attached to the cyclopropyl ring instead of one.

    (1R,2R)-2-(chloromethyl)cyclopropylmethanesulfonyl chloride: This compound has a chloromethyl group instead of a fluoromethyl group.

Uniqueness

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

[2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2

InChI Key

WBGBCHPDBCOZGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CS(=O)(=O)Cl)CF

Origin of Product

United States

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